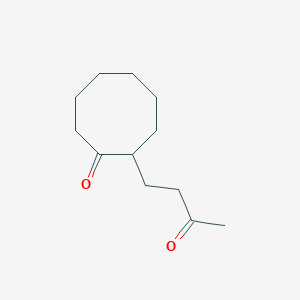

Cyclooctanone, 2-(3-oxobutyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62491-73-0 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-(3-oxobutyl)cyclooctan-1-one |

InChI |

InChI=1S/C12H20O2/c1-10(13)8-9-11-6-4-2-3-5-7-12(11)14/h11H,2-9H2,1H3 |

InChI Key |

MBDKYVFXXFLKHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1CCCCCCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclooctanone, 2 3 Oxobutyl and Analogous Structures

Michael Addition Approaches for α-Alkylation of Cyclic Ketones

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing structures like Cyclooctanone (B32682), 2-(3-oxobutyl)-, the cyclic ketone can act as the Michael donor (in its enol or enolate form) and an α,β-unsaturated ketone, such as methyl vinyl ketone, serves as the Michael acceptor. wikipedia.org This reaction directly installs the desired oxobutyl side chain at the α-position of the cyclooctanone ring. The classical approach often involves strong bases to generate the enolate, but these conditions can lead to side reactions, including self-condensation, polymerization of the acceptor, and loss of stereochemical control. uol.de Consequently, the development of milder and more selective catalytic methods has been a major area of research.

Catalytic Strategies in Michael Additions to Cyclic Ketones (e.g., Cyclopentanone (B42830), Cyclohexanone, Cyclooctanone Derivatives)

Catalytic strategies offer significant advantages over stoichiometric base-mediated reactions, providing milder reaction conditions, improved selectivity, and the potential for asymmetric synthesis. Various catalysts, including simple metal salts, transition metal complexes, and organocatalysts, have been developed to facilitate the Michael addition to cyclic ketones.

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a highly efficient, inexpensive, and environmentally benign catalyst for the Michael reaction. uol.de It is particularly effective for the addition of β-dicarbonyl compounds to enones under mild, often solvent-free, conditions. The proposed mechanism involves the coordination of the iron(III) center to the β-dicarbonyl donor, enhancing its acidity and facilitating the formation of an iron enolate. Simultaneously, the Lewis acidic iron center can activate the enone acceptor, bringing the two reactants into proximity within the coordination sphere and promoting the C-C bond formation. uol.de This dual activation model accounts for the high efficiency of the catalyst.

Research has demonstrated that the presence of water, as in the hexahydrate form, is crucial for catalytic activity, suggesting that water ligands play a role in the catalytic cycle. uol.de Anhydrous iron(III) chloride is significantly less active. uol.de This method provides a practical and scalable approach for the synthesis of 1,5-dicarbonyl compounds, which are direct precursors to α-alkylated cyclic ketones.

Table 1: Iron(III) Catalyzed Michael Addition of β-Oxo Esters to Enones

| Entry | β-Oxo Ester (Donor) | Enone (Acceptor) | Catalyst Loading (mol%) | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl 2-oxocyclopentanecarboxylate | Methyl vinyl ketone | 1 | Neat, rt, 30 min | 99 |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | Methyl vinyl ketone | 1 | Neat, rt, 30 min | 99 |

| 3 | Ethyl acetoacetate | Methyl vinyl ketone | 0.35 (Fe(ClO₄)₃·9H₂O) | Neat, rt, 12 h | Quantitative |

Data compiled from research on iron(III)-catalyzed Michael additions. uol.de

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. In the context of Michael additions, chiral amines, such as those derived from cinchona alkaloids or proline, are commonly used. nih.govmdpi.commdpi.com These catalysts operate through an enamine-based mechanism. The chiral amine condenses with a ketone to form a nucleophilic enamine intermediate. mdpi.com The catalyst's chiral scaffold then directs the facial attack of the enamine onto the Michael acceptor, controlling the stereochemistry of the newly formed bond.

For the synthesis of complex cyclic structures, the asymmetric Michael addition of ketones to nitroalkenes is a powerful tool, as the resulting γ-nitro ketone products are versatile synthetic intermediates. msu.edu Bifunctional organocatalysts, which contain both a basic site (e.g., an amine) to form the enamine and a hydrogen-bond donor site (e.g., a thiourea (B124793) or amide group) to activate the nitroalkene, have proven to be exceptionally effective. mdpi.commsu.edu This dual activation strategy leads to highly organized transition states, resulting in excellent levels of diastereo- and enantioselectivity. mdpi.com While the direct application to cyclic nitroalkanones as the donor is less common, the principles are well-established through the reaction of cyclic ketones with nitroalkenes.

Table 2: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to Nitroalkenes

| Entry | Nitroalkene | Catalyst | Co-catalyst | Solvent | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | 4-Nitrophenol | Water | 95:5 | 92 |

| 2 | (E)-1-Nitro-2-(p-tolyl)ethene | (R,R)-DPEN-thiourea | 4-Nitrophenol | Water | 94:6 | 90 |

| 3 | (E)-1-(4-Chlorophenyl)-2-nitroethene | (R,R)-DPEN-thiourea | 4-Nitrophenol | Water | 95:5 | 89 |

DPEN = 1,2-diphenylethylenediamine. Data represents typical results from studies on asymmetric Michael additions. mdpi.com

Transition metal catalysts offer a broad toolkit for controlling selectivity in Michael additions. arkat-usa.org Metals such as ruthenium, rhodium, iridium, and copper can be fine-tuned with various ligands to influence reactivity and selectivity. arkat-usa.orgnih.gov For instance, in substrates with multiple potential reaction sites, a carefully chosen transition metal catalyst can direct the Michael addition to the desired position, enhancing chemoselectivity. chimia.ch

Base-Mediated C-Alkylation Strategies for Substituted Cyclic Ketones

The traditional method for α-alkylation of ketones involves the deprotonation of the ketone with a strong base to form an enolate, followed by nucleophilic attack on an alkyl halide. researchgate.net The regioselectivity of this process is governed by the formation of either the kinetic or thermodynamic enolate. For substituted cyclic ketones, this can be a significant challenge. The use of bulky bases like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less-substituted (kinetic) enolate, while smaller, equilibrating bases at higher temperatures favor the more-substituted (thermodynamic) enolate.

However, the direct alkylation with secondary alkyl halides is often problematic due to competing elimination reactions and the lower electrophilicity of the halide. nih.gov To overcome these limitations, umpolung strategies have been developed. One such method involves the addition of Grignard reagents to α-epoxy N-sulfonylhydrazones, which are derived from cyclic ketones. researchgate.net This process, directed by an in-situ formed alkoxide, leads to the syn-selective production of α-alkyl-β-hydroxy N-sulfonylhydrazones, which can then be hydrolyzed to the corresponding β-hydroxy ketones. researchgate.net This approach allows for the incorporation of a wide range of substituents, including primary, secondary, and tertiary alkyl groups. researchgate.net

Enol Catalysis and Bifunctional Brønsted Acid Promoted Enolization in Enantioselective Transformations

A more recent and powerful strategy for the enantioselective α-functionalization of ketones is enol catalysis. uni-koeln.de This approach utilizes a chiral Brønsted acid, such as a chiral phosphoric acid, to promote the formation of a transient enol intermediate. uni-koeln.denih.gov The chiral conjugate base of the acid remains associated with the protonated substrate through hydrogen bonding, creating a chiral environment that directs the subsequent attack of an electrophile. researchgate.netnih.gov

This methodology avoids the use of pre-formed enolates or enamines and operates under mild, acidic conditions. Bifunctional Brønsted acids are particularly effective as they can simultaneously activate the ketone towards enolization and organize the electrophile for a stereoselective reaction. uni-koeln.de This strategy has been successfully applied to a variety of enantioselective C-C, C-N, and C-O bond-forming reactions at the α-position of ketones, providing a direct route to chiral carbonyl compounds with high enantiopurity. uni-koeln.de The catalyst loading can often be very low, making it an attractive method for efficient synthesis. nih.gov

Annulation Reactions and Ring-Forming Transformations

Annulation reactions are powerful tools for the construction of cyclic systems, and their application to the synthesis of substituted cycloalkanones and their bicyclic derivatives is of significant interest. These transformations allow for the formation of new rings onto pre-existing scaffolds, providing a convergent approach to complex molecular architectures.

Regioselective Robinson Annulation Methodologies

The Robinson annulation is a classic and widely utilized method for the formation of a six-membered ring onto a ketone, proceeding through a tandem Michael addition and intramolecular aldol (B89426) condensation. masterorganicchemistry.comwikipedia.org The regioselectivity of the initial Michael addition and the subsequent aldol cyclization are critical for the successful synthesis of well-defined products, especially when employing unsymmetrically substituted ketones.

In the context of synthesizing structures analogous to Cyclooctanone, 2-(3-oxobutyl)-, the intramolecular aldol condensation of the 1,5-dicarbonyl intermediate is a key step that dictates the final bicyclic structure. For instance, the intramolecular aldol condensation of 2-(3-oxobutyl)cyclohexanone, a close analog, can theoretically lead to four different products. However, the formation of the most thermodynamically stable product, which typically features a conjugated enone system within a five- or six-membered ring, is generally favored. askfilo.comlibretexts.orgopenstax.org The principles of this selectivity can be extended to the cyclooctanone system. The reaction of a 2-substituted cyclooctanone enolate with methyl vinyl ketone would initially form a Michael adduct. Subsequent intramolecular aldol condensation would be expected to favor the formation of a six-membered ring, leading to a bicyclo[6.4.0]dodecane derivative, due to the thermodynamic stability of such systems. libretexts.orgopenstax.org

Key factors influencing the regioselectivity of the Robinson annulation include the nature of the base used, the reaction temperature, and the substitution pattern of the starting ketone. The choice of base can influence which α-proton is abstracted, thereby directing the initial Michael addition. For instance, the reaction between 2-methylcyclohexanone (B44802) and methyl vinyl ketone demonstrates how the initial enolate formation dictates the structure of the resulting bicyclic enone. study.com

Michael-Aldol Annulation for Construction of Bicyclic Ring Systems

The Michael-aldol annulation, the core of the Robinson annulation, is a versatile strategy for the construction of bicyclic ring systems. This domino reaction sequence provides a powerful method for the stereocontrolled synthesis of complex polycyclic structures. rsc.org The intramolecular Michael addition of a carbanion to an α,β-unsaturated system, followed by an intramolecular aldol condensation, can lead to the formation of various fused and bridged bicyclic ketones.

The construction of bicyclo[6.4.0]dodecane systems, which would be formed from the annulation of a six-membered ring onto a cyclooctanone core, can be achieved through such methodologies. A facile construction of the bicyclo[6.4.0]dodecane system has been reported via the intramolecular Michael addition of a sulfonyl carbanion, demonstrating the feasibility of forming this ring system. Furthermore, the double intramolecular condensation of a cyclododecanetetraone has been shown to produce a tricyclo[6.4.0.0]dodecane-dione derivative, highlighting the potential for complex bicyclic and tricyclic structures derived from large rings.

The stereochemical outcome of the Michael-aldol annulation is of paramount importance. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in these reactions. For example, proline-catalyzed asymmetric Robinson annulation reactions have been successfully applied to the synthesis of various bicyclic diketones and their analogs with high enantioselectivity. mdpi.com These methods often allow for the establishment of multiple contiguous stereocenters in a single transformation. The stereoconvergency of the cyclization step can sometimes be controlled by Curtin-Hammett kinetics, where the final product distribution is determined by the relative rates of cyclization of rapidly equilibrating diastereomeric intermediates.

Claisen-Schmidt Condensation Pathways in Cyclic Ketone Synthesis

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking α-hydrogens, leading to the formation of α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is a valuable tool for the introduction of new carbon-carbon bonds at the α-position of a cyclic ketone.

In the synthesis of analogs of Cyclooctanone, 2-(3-oxobutyl)-, the Claisen-Schmidt condensation could be envisioned as a method to introduce the butanone side chain. While direct condensation with methyl vinyl ketone might be challenging under standard Claisen-Schmidt conditions, the reaction of cyclooctanone with an appropriate aldehyde, followed by further synthetic manipulations, could provide access to the target structure.

Research has demonstrated the successful application of Claisen-Schmidt condensations to various cycloalkanones. For instance, a solvent-free method using solid sodium hydroxide (B78521) has been developed for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones in high yields. nih.gov This methodology has been applied to cyclopentanone and cyclohexanone, and the principles can be extended to larger ring systems like cyclooctanone. The electronic nature of the substituents on the aromatic aldehyde and the ring size of the cycloalkanone did not significantly affect the reaction efficiency, suggesting the robustness of this approach. nih.gov

The regioselectivity of the Claisen-Schmidt condensation can be controlled by the reaction conditions. For example, in the reaction of acetone (B3395972) with benzaldehyde, either the mono- or bis-benzylideneacetone can be selectively synthesized by controlling the stoichiometry of the reactants. nih.gov This level of control would be crucial when targeting a specific 2-substituted cyclooctanone derivative.

Chemo-Enzymatic Synthesis and Biocatalysis

The integration of enzymatic transformations with traditional chemical synthesis, known as chemo-enzymatic synthesis, has emerged as a powerful strategy for the stereoselective preparation of complex molecules. Biocatalysis offers unparalleled selectivity under mild reaction conditions, complementing the versatility of chemical reactions.

Enzymatic Photoredox Catalysis for Asymmetric C-Alkylation of Nitroalkanes

A significant challenge in organic synthesis is the construction of stereogenic centers with high enantioselectivity. Recently, a novel approach combining enzymatic catalysis and photoredox catalysis has been developed for the asymmetric C-alkylation of nitroalkanes. This method provides a powerful tool for the synthesis of chiral building blocks that can be further elaborated into complex molecules.

Researchers have reported a highly chemo- and stereoselective C-alkylation of nitroalkanes with alkyl halides catalyzed by an engineered flavin-dependent 'ene'-reductase (ERED). masterorganicchemistry.com This photoenzymatic process is enabled by an engineered ERED, GkOYE-G7, which facilitates an enantioconvergent Csp³-Csp³ bond-forming step to construct tetrasubstituted stereogenic centers. The reaction proceeds via the photoinduced reduction of an alkyl halide to generate an alkyl radical, which then adds to an in situ-generated nitronate. The resulting nitro radical anion is then oxidized to afford the C-alkylated nitroalkane with high enantioselectivity. masterorganicchemistry.com

The directed evolution of the old yellow enzyme from Geobacillus kaustophilus was instrumental in developing the highly efficient GkOYE-G7 mutant. Mechanistic studies suggest that the reaction is initiated by the excitation of an enzyme-templated charge-transfer complex formed between the substrates and the flavin cofactor. masterorganicchemistry.com This innovative approach circumvents the challenges associated with controlling stereoselectivity in traditional C-alkylation reactions of secondary nitroalkanes.

A unique feature of this system is the ability of the engineered enzyme to catalyze a one-enzyme, two-mechanism cascade. The evolved GkOYE-G7 not only catalyzes the C-alkylation but also retains its natural reductive reactivity, enabling the synthesis of chiral tertiary nitroalkanes from readily available nitroalkenes. masterorganicchemistry.com

Table 1: Selected Examples of Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis

| Entry | Nitroalkane | Alkyl Halide | Product | Yield (%) | er |

| 1 | Nitrocyclohexane | 1-iodobutane | 1-butyl-1-nitrocyclohexane | 85 | 95:5 |

| 2 | Nitrocyclopentane | 1-iodo-3-phenylpropane | 1-nitro-1-(3-phenylpropyl)cyclopentane | 78 | 96:4 |

| 3 | 1-Nitropropane | 1-bromo-2-phenylethane | 2-nitro-4-phenylbutane | 92 | 94:6 |

Data compiled from studies on enzymatic photoredox catalysis.

Integration of Chemical and Enzymatic Transformations for Stereoselective Access to Related Scaffolds

The combination of chemical and enzymatic steps in a synthetic sequence allows for the efficient and stereoselective construction of complex molecular scaffolds. This integrated approach leverages the strengths of both methodologies, enabling access to chiral building blocks and final products that would be difficult to obtain using either approach alone. acs.org

The synthesis of bicyclic scaffolds, which are common motifs in natural products, can greatly benefit from chemo-enzymatic strategies. For example, the enzymatic desymmetrization of prochiral ketones or the kinetic resolution of racemic alcohols can provide enantiomerically enriched starting materials for subsequent chemical transformations, such as annulation reactions. Enzymes like alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of ketones to chiral alcohols. acs.org

A powerful strategy involves the use of enzymes to catalyze key bond-forming reactions with high stereocontrol. For instance, imine reductases (IREDs) have been employed in the reductive amination of dicarbonyl compounds with hydrazines to produce substituted cyclic N-alkylhydrazines. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

The development of one-pot chemo-enzymatic cascades is a particularly attractive area of research. These processes, where multiple chemical and enzymatic reactions occur in the same vessel, can significantly improve synthetic efficiency by reducing the number of purification steps and minimizing waste. acs.org For example, a combination of an enzymatic ketoreduction followed by a metal-catalyzed coupling reaction has been demonstrated for the synthesis of chiral biaryl diols in a continuous flow setup. acs.org

The application of these principles to the synthesis of bicyclic ketones analogous to those derived from Cyclooctanone, 2-(3-oxobutyl)- could involve an initial enzymatic step to establish a key stereocenter, followed by a chemical annulation to construct the bicyclic core. Alternatively, a chemical synthesis could be used to generate a complex substrate that is then subjected to a highly selective enzymatic transformation in a later stage of the synthesis.

Elucidation of Reaction Mechanisms and Transformational Pathways

Mechanistic Investigations of Michael Addition Reactions Involving Methyl Vinyl Ketone and Related Acceptors

The synthesis of 2-(3-oxobutyl) substituted cycloalkanones is classically achieved via the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of Cyclooctanone (B32682), 2-(3-oxobutyl)-, the reaction involves the addition of a cyclooctanone enolate or its equivalent to methyl vinyl ketone (MVK). Modern synthetic methods heavily rely on catalysis to control the efficiency and stereochemical outcome of this transformation.

The selectivity of the Michael addition is profoundly influenced by the choice of catalyst and the conditions under which the reaction is performed. Both organocatalysts and metal-based complexes have been successfully employed, each operating through distinct mechanistic manifolds to achieve high levels of control.

Organocatalysis, particularly using chiral primary or secondary amines, has emerged as a powerful tool for asymmetric Michael additions. mdpi.comnih.gov Catalysts derived from natural products like cinchona alkaloids or synthetic structures such as diamines and pyrrolidine (B122466) derivatives can afford the desired products in high yields and with excellent stereoselectivity. acs.orgnih.gov For instance, primary-secondary diamine catalysts based on a rigid bispidine framework have been shown to be highly effective. nih.gov The structure of the catalyst is paramount; the presence of functional groups capable of hydrogen bonding, such as thiourea (B124793) or carboxylic acid moieties, can activate the Michael acceptor, thereby accelerating the reaction and enhancing stereocontrol. mdpi.com Reaction conditions, including the solvent, temperature, and the presence of additives, also play a critical role. While some reactions proceed efficiently under solvent-free conditions, the choice of solvent can modulate catalyst solubility, stability of intermediates, and ultimately, the stereochemical outcome. nih.govacs.org

Metal-based catalysts, typically chiral Lewis acids, offer an alternative approach. A complex formed from scandium trifluoromethanesulfonate (B1224126) and a chiral N,N'-dioxide ligand, for example, has been shown to effectively catalyze the enantioselective Michael addition of β-keto esters to methyl vinyl ketone. rsc.org In this mode of activation, the Lewis acidic metal center coordinates to the carbonyl oxygen of the MVK, lowering its LUMO and rendering it more susceptible to nucleophilic attack. The chiral ligand environment dictates the facial selectivity of the attack, leading to an enantiomerically enriched product.

The following table summarizes findings from various studies on catalytic Michael additions, illustrating the impact of catalyst and conditions on reaction outcomes.

| Catalyst Type | Example Catalyst | Michael Donor | Michael Acceptor | Key Conditions | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|---|

| Organocatalyst (Diamine-Thiourea) | (R,R)-DPEN-based thiourea | Cyclohexanone | trans-β-Nitrostyrene | Water, 4-Nitrophenol additive | 88-99 | 76-99% ee (syn) | mdpi.com |

| Organocatalyst (Primary Amine) | Cinchona alkaloid derivative | Ketones | Vinyl Sulfone | Not specified | High | High ee | nih.gov |

| Organocatalyst (Diamine) | Bispidine-based primary-secondary diamine | Ketones | Nitroolefins | Water or neat | up to 99 | up to 97% ee | nih.gov |

| Lewis Acid (Metal Complex) | Chiral N,N'-dioxide-Sc(OTf)₃ | β-Keto esters | Methyl Vinyl Ketone | CH₂Cl₂, -78 °C | High | up to 80% ee | rsc.org |

The mechanism of the asymmetric Michael addition catalyzed by chiral amines proceeds through a well-established enamine catalytic cycle. mdpi.comnih.gov This pathway involves the activation of the ketone donor as a nucleophile, rather than the activation of the acceptor seen in Lewis acid catalysis.

The catalytic cycle can be described in four key steps:

Enamine Formation: The chiral amine catalyst reacts with the carbonyl group of the cyclooctanone in a reversible condensation reaction to form a chiral enamine intermediate. This step converts the weakly nucleophilic ketone into a much more reactive enamine, which is the key nucleophilic species in the cycle. mdpi.com

Electrophile Activation and C-C Bond Formation: The Michael acceptor (MVK) is activated and oriented by a functional group on the catalyst. In bifunctional catalysts, such as those containing a thiourea moiety, the thiourea group forms hydrogen bonds with the acceptor, increasing its electrophilicity and locking it into a specific conformation. mdpi.com The enamine then attacks the β-carbon of the activated MVK. The stereochemistry of this step is controlled by the chiral scaffold of the catalyst, which sterically shields one face of the enamine, allowing the acceptor to approach from the less hindered face. beilstein-journals.org

Iminium Ion Hydrolysis: The resulting intermediate is an iminium ion. This species is then hydrolyzed by trace water in the reaction medium.

Catalyst Regeneration: The hydrolysis step releases the 1,5-diketone product and regenerates the chiral amine catalyst, allowing it to enter a new catalytic cycle.

This dual activation model, where the catalyst simultaneously enhances the nucleophilicity of the donor (via enamine formation) and the electrophilicity of the acceptor (via hydrogen bonding), is a cornerstone of modern asymmetric organocatalysis. mdpi.comnih.gov

Intramolecular Cyclization and Ring Rearrangement Mechanisms

The 1,5-dicarbonyl moiety in Cyclooctanone, 2-(3-oxobutyl)- and its derivatives serves as a versatile precursor for various intramolecular transformations, including cyclizations, rearrangements, and fragmentations.

Ring expansion reactions provide a powerful method for synthesizing medium and large-sized rings, which are often difficult to construct via direct cyclization. chemistrysteps.comchimia.ch These reactions typically proceed through the migration of an endocyclic bond to an exocyclic center, driven by factors such as the release of ring strain or the formation of a more stable intermediate. masterorganicchemistry.comchemistrysteps.com

In derivatives of cyclic ketones, such as those bearing a 2-nitro-2-(3-oxobutyl) substitution pattern, ring enlargement can be envisioned. While specific mechanisms for this exact substrate are not extensively detailed, analogous transformations in related systems provide insight. For instance, free radical-mediated ring expansions of 1,3-diketone derivatives have been reported. mdpi.com Such a process could be initiated at the side chain, leading to a radical intermediate that triggers the cleavage of a C-C bond within the original ring and the formation of a new, larger ring system. The driving force for such rearrangements is often the formation of a thermodynamically more stable cyclic structure. chemistrysteps.com

The formation of 1,5-dicarbonyl compounds via Michael addition is a reversible process. Under certain conditions, typically basic or thermal, Cyclooctanone, 2-(3-oxobutyl)- can undergo a retro-Michael reaction, a fragmentation process analogous to the retro-aldol reaction. researchgate.netmasterorganicchemistry.com

The mechanism for this base-catalyzed fragmentation involves:

Deprotonation at the α-carbon of one of the carbonyl groups to form an enolate.

Cleavage of the Cα-Cβ bond, which fragments the molecule into an enone (methyl vinyl ketone) and a ketone enolate (cyclooctanone enolate).

Protonation of the resulting enolate to give the neutral ketone.

This process is governed by thermodynamic equilibrium. While the forward Michael reaction is often favored, the retro-Michael fragmentation can become significant at higher temperatures or if one of the products is removed from the reaction mixture. researchgate.net This reversibility is a key consideration in the synthesis and subsequent manipulation of 1,5-diketones.

Base-mediated ring expansions are a known class of reactions, particularly in macrocyclic chemistry. While not directly involving cyclooctanone derivatives, the mechanisms in related heterocyclic systems illustrate the underlying principles. An innovative example is the "zip reaction" pioneered for the synthesis of polyamine-based macrocycles. thieme-connect.com

In this type of reaction, a strong base (such as potassium 3-aminopropylamide) is used to induce a series of sequential intramolecular acyl transfer reactions. The process is initiated by the deprotonation of an amide or amine, creating a potent nucleophile. This nucleophile then attacks a carbonyl group elsewhere in the ring, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of a different bond, resulting in the formal insertion of a chain of atoms into the ring and thus its expansion. This process can be repeated, allowing for a cascade of ring expansions until a thermodynamically stable macrocyclic structure is reached. thieme-connect.com

Intramolecular C-H Insertion and Sigmatropic Rearrangements in Complex Molecule Synthesis

Intramolecular C-H Insertion: Intramolecular C-H insertion is a powerful reaction that forms a new carbon-carbon bond by activating a typically inert C-H bond within the same molecule. This transformation is often mediated by a transition metal catalyst, which generates a reactive carbene intermediate from a suitable precursor. While a versatile tool in organic synthesis, this reaction requires specific functional groups, such as diazo compounds, to proceed. For instance, α-aryl-α-diazo ketones can be efficiently cyclized using rhodium catalysts to produce α-aryl cyclopentanones. organic-chemistry.orgnih.gov The process involves the initial formation of the diazo compound, followed by nitrogen extrusion with the metal catalyst to generate a metal-carbene, which then inserts into a nearby C-H bond. nih.gov The literature does not prominently feature direct intramolecular C-H insertion reactions starting from simple 1,5-diketones like Cyclooctanone, 2-(3-oxobutyl)-, as the necessary carbene precursor functionality is absent.

Sigmatropic Rearrangements: Sigmatropic rearrangements are a class of pericyclic reactions where one sigma (σ) bond is altered to another in an uncatalyzed intramolecular process. wikipedia.org These reactions are defined by an order term [i,j], indicating the migration of a σ-bond across a π-system to a new position. wikipedia.org They are governed by the principles of orbital symmetry and provide a high degree of stereochemical control, making them valuable in complex molecule synthesis. imperial.ac.uk

Key examples include the fiveable.mefiveable.me-Cope and Claisen rearrangements, which proceed through a six-membered cyclic transition state. imperial.ac.uklibretexts.org The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether or allyl aryl ether. libretexts.org Other important classes include fiveable.mersc.org, rsc.orgwikipedia.org, and rsc.orgpressbooks.pub shifts, which often involve the migration of a hydrogen or alkyl group. libretexts.orguh.edu While these rearrangements are fundamental in synthesis design, Cyclooctanone, 2-(3-oxobutyl)- does not possess the requisite conjugated π-system (like a 1,5-diene or allyl vinyl ether) to undergo these specific rearrangements directly. Modification of its structure would be necessary to enable such transformations.

| Rearrangement Class | Description | Typical Substrate |

|---|---|---|

| fiveable.mefiveable.me Cope | Rearrangement of a 1,5-diene. libretexts.org | 1,5-diene |

| fiveable.mefiveable.me Claisen | Rearrangement of an allyl vinyl ether or allyl aryl ether. libretexts.org | Allyl vinyl ether |

| fiveable.mechemistnotes.com Wittig | Rearrangement of an allylic ether with a strong base. | Allylic ether |

| rsc.orgwikipedia.org Hydrogen Shift | Migration of a hydrogen atom across a 5-atom π-system. libretexts.org | 1,3-pentadiene system |

Cascade and Domino Reaction Sequences in Complex Molecule Construction

Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step occurs only because of the chemical functionality formed in the preceding step. wikipedia.org These sequences are highly efficient as they allow for the formation of multiple chemical bonds in a single operation without isolating intermediates or changing reaction conditions. wikipedia.org This approach enhances atom economy and reduces waste, time, and labor. wikipedia.org

Cyclooctanone, 2-(3-oxobutyl)-, as a 1,5-diketone, is a classic intermediate in one of the most well-known cascade reactions: the Robinson annulation. wikipedia.orgchemistnotes.com This reaction sequence is a cornerstone of organic synthesis for the formation of six-membered rings and is pivotal in the synthesis of steroids, terpenes, and other polycyclic natural products. wikipedia.orgchemistnotes.com The formation of Cyclooctanone, 2-(3-oxobutyl)- via Michael addition and its subsequent intramolecular cyclization exemplifies a powerful cascade process for building complex bicyclic systems. fiveable.me

Michael-Aldol Domino Reactions for Cyclic Systems

The Robinson annulation is the archetypal Michael-Aldol domino reaction. fiveable.mewikipedia.org It involves two distinct, sequential bond-forming events: a Michael addition followed by an intramolecular aldol (B89426) condensation. chemistnotes.comorganic-chemistry.org

Michael Addition: The sequence begins with the base-catalyzed conjugate addition of an enolate to an α,β-unsaturated ketone. wikipedia.org In the context of the subject compound, the enolate of cyclooctanone acts as the nucleophile, attacking an α,β-unsaturated ketone like methyl vinyl ketone. This first step forms a new carbon-carbon bond and generates the 1,5-dicarbonyl intermediate, Cyclooctanone, 2-(3-oxobutyl)-. chemistnotes.com

Intramolecular Aldol Condensation: The newly formed 1,5-diketone intermediate is then subjected to an intramolecular aldol condensation, also under basic conditions. libretexts.orglibretexts.org This step involves the formation of a new enolate within the same molecule, which then attacks the second carbonyl group to form a cyclic product. chemistrysteps.com For Cyclooctanone, 2-(3-oxobutyl)-, several α-carbons are available for deprotonation. However, the reaction pathway is governed by thermodynamic stability. Cyclization via the enolate formed at the methylene (B1212753) group of the oxobutyl side chain leads to a highly strained four-membered ring, which is energetically unfavorable. chemistrysteps.com In contrast, enolization at the α-carbon of the cyclooctanone ring allows for an attack on the side-chain ketone, resulting in the formation of a thermodynamically stable six-membered ring. pressbooks.publibretexts.org This selectivity is a common feature of intramolecular aldol reactions of 1,5-diketones, which consistently yield cyclohexenone products. pressbooks.publibretexts.org The final step is a dehydration of the resulting β-hydroxy ketone to yield the α,β-unsaturated bicyclic ketone.

| Enolate Formation Site | Ring Size of Product | Thermodynamic Stability | Outcome |

|---|---|---|---|

| Cyclooctanone α-carbon | 6-membered | High (low ring strain) | Favored Product |

| Oxobutyl side-chain α-carbon | 4-membered | Low (high ring strain) | Disfavored Product |

Sequential Carbon-Carbon and Carbon-Heteroatom Bond Formations

The Michael-Aldol domino sequence is a prime example of sequential carbon-carbon bond formation. The first C-C bond is formed intermolecularly during the Michael addition, linking the two reactant molecules. wikipedia.org The second C-C bond is then formed intramolecularly during the aldol cyclization, constructing the new ring. fiveable.me This controlled, sequential process is fundamental to building complex carbon skeletons.

Furthermore, the 1,5-diketone structure of Cyclooctanone, 2-(3-oxobutyl)- makes it a valuable precursor for subsequent transformations involving the formation of carbon-heteroatom bonds. A well-established application of 1,5-diketones is in the synthesis of heterocyclic compounds. For example, reaction with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), can lead to the formation of pyridine (B92270) derivatives through a cyclization-condensation sequence, thereby introducing C-N bonds to form a new aromatic heterocyclic ring. nih.gov

Pericyclic and Electrocyclic Reactions in Synthesis Design

Pericyclic reactions are a major class of concerted reactions that proceed through a cyclic transition state. They include cycloadditions, electrocyclic reactions, and the sigmatropic rearrangements discussed previously. wikipedia.org Their stereospecificity, predicted by the Woodward-Hoffmann rules, makes them powerful tools in synthetic design. uh.edu

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a σ-bond between the termini of a conjugated π-system, creating a ring, or the reverse ring-opening process. wikipedia.orglibretexts.org The stereochemical outcome (whether the reaction is conrotatory or disrotatory) depends on whether the reaction is induced by heat or light and the number of π-electrons involved. wikipedia.orgmasterorganicchemistry.com

The design of synthetic routes for complex molecules often incorporates these reactions. For instance, the Nazarov cyclization is an electrocyclic reaction that converts divinyl ketones into cyclopentenones. wikipedia.org Reactions involving eight-membered rings, such as the 8π electrocyclization of cyclooctatrienes, are also known and lead to bicyclo[4.2.0]octadiene systems. researchgate.net Additionally, cyclooctadienyl anions have been shown to undergo disrotatory electrocyclization to form cis-bicyclo[3.3.0]octenyl systems. researchgate.net While these examples highlight the power of electrocyclic reactions in transforming and creating cyclic and bicyclic systems, direct applications involving Cyclooctanone, 2-(3-oxobutyl)- are not extensively documented. The principles of these reactions, however, are crucial for designing multi-step syntheses that might involve intermediates derived from this diketone.

Derivatization and Structural Modifications of Cyclooctanone, 2 3 Oxobutyl

Formation of Bicyclic and Polycyclic Scaffolds Incorporating the Oxobutyl Side Chain from Related Cyclic Ketones

The intramolecular cyclization of 2-(3-oxobutyl) substituted cyclic ketones is a powerful strategy for the construction of bicyclic and polycyclic scaffolds. A notable example of this can be found in the chemistry of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, a close analogue of the title compound. The Michael addition product of 2-methylcyclopentane-1,3-dione and methyl vinyl ketone can be selectively cyclized to form different bicyclic systems depending on the reaction conditions. acs.org

When the cyclization is carried out in the presence of neutral piperidinium (B107235) acetate (B1210297) in water, an intramolecular aldol (B89426) condensation occurs to yield a bridged ketol of the [3.2.1]bicyclooctane series. Further treatment with piperidine (B6355638) can lead to epimerization at the C-4 center to afford a more stable bridged ketol. In a different approach, using pyrrolidinium (B1226570) acetate in anhydrous ether as the cyclizing agent results in the formation of a bicyclic ketol belonging to the perhydroindan series. acs.org This demonstrates that the oxobutyl side chain is crucial for the annulation process, leading to the formation of either bridged or fused bicyclic systems. acs.org

These findings suggest that Cyclooctanone (B32682), 2-(3-oxobutyl)- could undergo similar intramolecular cyclizations to generate novel bicyclo[m.n.k]alkane frameworks, where the cyclooctane (B165968) ring would constitute a part of a larger, more complex polycyclic structure. The choice of catalyst and reaction conditions would likely play a critical role in directing the regioselectivity and stereoselectivity of the cyclization. The construction of such complex three-dimensional structures from relatively simple starting materials is a significant goal in synthetic chemistry, with implications for the development of new materials and therapeutic agents. bham.ac.ukrsc.org

| Starting Material Analogue | Reagent/Conditions | Bicyclic Scaffold Formed |

| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Piperidinium acetate in water | [3.2.1]Bicyclooctane derivative acs.org |

| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Pyrrolidinium acetate in ether | Perhydroindan derivative acs.org |

Stereoselective Generation of Enantiopure Derivatives through Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For a molecule like Cyclooctanone, 2-(3-oxobutyl)-, which possesses multiple stereogenic centers, the stereoselective synthesis of its enantiopure derivatives is of significant interest. While specific studies on this compound are not prevalent, general principles of catalytic asymmetric synthesis can be applied.

Asymmetric 1,3-dipolar cycloaddition reactions represent a powerful tool for the construction of chiral heterocyclic compounds. mdpi.com For instance, the reaction of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine, can produce tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities. mdpi.com This type of transformation could potentially be adapted to the oxobutyl side chain of the title compound.

Furthermore, catalytic asymmetric [5+2] cycloadditions have been developed to produce chiral 8-oxabicyclo[3.2.1]octane derivatives, which are common scaffolds in natural products. nih.gov These reactions are often promoted by a dual catalyst system, such as a combination of an achiral thiourea (B124793) and a chiral primary aminothiourea, and proceed with high enantioselectivity. nih.gov The application of such catalytic systems to precursors of Cyclooctanone, 2-(3-oxobutyl)- could provide a route to enantiopure derivatives with complex bicyclic frameworks. The stereoselective functionalization of pre-existing cyclic ketones through organocatalyzed aldol reactions is another viable strategy for creating chiral derivatives. mdpi.com

| Asymmetric Reaction Type | Catalyst Type | Potential Chiral Product |

| 1,3-Dipolar Cycloaddition | Chiral Primary Amine mdpi.com | Chiral heterocycle from the oxobutyl side chain |

| [5+2] Cycloaddition | Dual Chiral Amine/Thiourea nih.gov | Enantiopure bicyclic derivatives |

| Aldol Reaction | Chiral Organocatalyst mdpi.com | Stereodefined functionalization of the cyclooctanone ring |

Regioselective Introduction of Additional Electrophiles and Heteroatoms

The regioselective functionalization of complex molecules is crucial for the synthesis of precisely substituted derivatives. In the case of Cyclooctanone, 2-(3-oxobutyl)-, the presence of multiple reactive sites—the α-positions of the cyclooctanone and the ketone of the side chain, as well as the γ-position of the butanone moiety—presents both a challenge and an opportunity for regioselective reactions.

While direct examples for the title compound are scarce, studies on related systems provide valuable insights. For instance, regioselective [3+3] cyclocondensations of 1,3-bis(silyloxy)-1,3-butadienes with various electrophiles have been used to synthesize functionalized phenols and other aromatic compounds. researchgate.net This type of transformation could potentially be employed to react with the enolized form of the diketone system in Cyclooctanone, 2-(3-oxobutyl)-.

The introduction of heteroatoms can be achieved through various methods. For example, the synthesis of 2-(arylthio)benzoates via catalytic [3+3] cyclizations of 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes demonstrates a method for the regioselective incorporation of sulfur. researchgate.net Similarly, regioselective cycloaddition reactions can be used to introduce nitrogen and oxygen heteroatoms, leading to the formation of isoxazolidines and other heterocyclic systems. nih.gov The choice of reagents and catalysts is paramount in controlling the regioselectivity of these transformations, allowing for the targeted modification of specific positions within the molecule.

| Reaction Type | Reagent/Catalyst | Position of Functionalization |

| [3+3] Cyclocondensation | Lewis Acid (e.g., TiCl₄) | Potentially at the enolizable diketone moiety |

| Thiolation | Arylthio-substituted dienes | Introduction of a sulfur heteroatom |

| [3+2] Cycloaddition | Nitrones | Formation of N,O-heterocycles at the oxobutyl chain |

Advanced Spectroscopic and Analytical Characterization of Cyclooctanone, 2-(3-oxobutyl)-

A comprehensive analysis of the chemical compound Cyclooctanone, 2-(3-oxobutyl)-, reveals a notable scarcity of published experimental data across various advanced spectroscopic and analytical methodologies. This article outlines the principal techniques for characterization while highlighting the absence of specific research findings for this particular molecule in the public domain. The synthesis of this diketone would likely proceed via a Robinson annulation of cyclooctanone with methyl vinyl ketone, a classic method for forming six-membered rings. drugfuture.comwikipedia.orgresearchgate.netucla.edu However, detailed characterization data from such a synthesis have not been widely reported.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Transition State Analysis

There are no published studies that utilize Density Functional Theory (DFT) to investigate the reaction mechanisms or analyze the transition states involving Cyclooctanone (B32682), 2-(3-oxobutyl)-. Such calculations would be instrumental in understanding the energetics and geometries of its chemical transformations.

Computational Simulations of Catalytic Processes and Enantioselective Pathways

Information regarding computational simulations of catalytic processes or the exploration of enantioselective pathways for this specific compound is not found in the reviewed literature. These studies would be crucial for understanding how catalysts might interact with the molecule to favor the formation of one enantiomer over another.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Detailed molecular modeling and dynamics simulations to determine the conformational landscape and intermolecular interactions of Cyclooctanone, 2-(3-oxobutyl)- have not been reported. Such studies would provide insight into the three-dimensional shapes the molecule prefers and how it interacts with other molecules.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Application of Molecular Descriptors and Fingerprints for Predicting Chemical Behavior

There is no evidence of studies applying molecular descriptors and fingerprints to predict the chemical behavior of Cyclooctanone, 2-(3-oxobutyl)-. This type of analysis is fundamental for developing predictive models of a compound's properties and activities.

Understanding and Predicting Substituent Effects on Reactivity and Selectivity

Research on the effects of the 3-oxobutyl substituent on the reactivity and selectivity of the cyclooctanone ring is not available. A systematic study in this area would be necessary to understand how this specific substituent influences the chemical properties of the core structure.

Applications in Complex Organic Synthesis and Methodology Development

Utility as Key Synthetic Building Blocks and Versatile Intermediates for Advanced Materials

Cyclooctanone (B32682), 2-(3-oxobutyl)- and its analogues serve as pivotal intermediates in the construction of complex molecular architectures. The presence of two ketone functionalities and multiple alpha-carbons allows for a wide range of subsequent reactions, including further cyclizations, functional group manipulations, and stereochemical control. This versatility makes them ideal starting points for building intricate polycyclic systems.

The primary value of these compounds lies in their role as synthons that enable access to complex scaffolds. For instance, the Wieland-Miescher ketone, a cyclohexanedione analogue, is a cornerstone building block for the synthesis of bioactive terpenoids and steroids. rsc.orgrsc.org Its bicyclic enedione framework is a versatile chiral pool synthon that facilitates the creation of a wide array of complex molecules. rsc.org While not "advanced materials" in the sense of polymers, these complex organic molecules represent sophisticated molecular constructs with advanced functional properties, serving as pharmaceuticals and biological probes.

Contributions to the Synthetic Routes of Complex Natural Product Cores and Bio-Inspired Analogs

The Robinson annulation, which produces the 2-(3-oxobutyl)-cycloalkanone structure, is a key reaction for forming six-membered rings, a common motif in natural products. wikipedia.orgresearchgate.net This method has been instrumental in the total synthesis of numerous natural products, including steroids and antibiotics. wikipedia.orgresearchgate.net

A prominent example is the use of the Wieland-Miescher ketone in the synthesis of steroids and other biologically important compounds. wikipedia.orgwikipedia.org Its rigid, functionalized decalin framework is an ideal starting point for constructing the complex tetracyclic core of steroids. rsc.orgresearchgate.net Similarly, a related cyclopentanedione derivative, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is recognized as an important intermediate in natural product chemistry, capable of being cyclized into various bicyclic systems that form the core of many natural products. researchgate.netresearchgate.net

The strategic application of these building blocks has enabled the synthesis of numerous complex molecules, as highlighted in the following table.

| Precursor | Key Transformation | Resulting Core Structure | Application/Target Class |

| 2-Methylcyclohexane-1,3-dione | Robinson Annulation | Wieland-Miescher Ketone | Steroids, Terpenoids rsc.orgwikipedia.org |

| 2-Methylcyclopentane-1,3-dione | Intramolecular Aldol (B89426) Condensation | Bicyclo[3.2.1]octane Ketol | Natural Product Intermediates researchgate.net |

| 2-Methylcyclopentane-1,3-dione | Intramolecular Aldol Condensation | Perhydroindan Ketol | Natural Product Intermediates researchgate.net |

| Cyclohexanone Analogue | Aza-Robinson Annulation | Fused Bicyclic Amides | Alkaloid Synthesis researchgate.net |

Advancements in the Design and Development of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis and subsequent transformation of 2-(3-oxobutyl)-cycloalkanones have been a fertile ground for the development of new catalytic methods, particularly in asymmetric synthesis. The challenge of controlling the stereochemistry of these molecules has driven significant innovation.

A landmark achievement in this area is the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilizes the chiral amino acid L-proline as an organocatalyst to achieve an enantioselective Robinson annulation. researchgate.netresearchgate.net This method produces optically active Wieland-Miescher ketone, paving the way for the asymmetric synthesis of natural products. acs.org

Furthermore, research on the cyclization of the diketone intermediate has shown that the choice of catalyst can selectively determine the resulting structural isomer. For example, the intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione can be directed to form different bicyclic systems based on the catalyst used. researchgate.net

| Catalyst/Reagent | Transformation | Product | Significance |

| (S)-Proline | Asymmetric Robinson Annulation | Enantiopure Wieland-Miescher Ketone | Organocatalysis, Asymmetric Synthesis researchgate.netacs.org |

| Piperidinium (B107235) Acetate (B1210297) | Intramolecular Aldol Condensation | Bicyclo[3.2.1]octane derivative | Selective formation of bridged systems researchgate.net |

| Pyrrolidinium (B1226570) Acetate | Intramolecular Aldol Condensation | Perhydroindan derivative | Selective formation of fused systems researchgate.net |

| Chiral N-triflyl phosphoramide | Intramolecular aza-Michael addition | Enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones | Asymmetric synthesis of heterocycles clockss.org |

Strategic Exploration of Chemical Space through Engineered Structural Diversity

The scaffold provided by Cyclooctanone, 2-(3-oxobutyl)- and its analogues is an excellent starting point for diversity-oriented synthesis (DOS). nih.gov The goal of DOS is to generate a library of structurally diverse compounds to explore chemical space and identify new biologically active molecules. bham.ac.uknih.gov

Starting from a common core, such as a bicyclic system derived from the initial diketone, a multitude of analogues can be generated by systematically modifying the functional groups and the carbon skeleton. nih.gov This approach allows for the efficient production of compound libraries with high structural complexity and three-dimensionality, which are valuable in drug discovery. researchgate.net For instance, a modular and convergent approach starting from a Wieland-Miescher ketone-derived intermediate enabled the synthesis of multiple analogues of the natural product xiamycin, showcasing how a single precursor can lead to a diverse range of complex molecules. rsc.org This strategy of creating a collection of related but structurally distinct compounds is central to exploring structure-activity relationships and discovering novel therapeutic leads. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements

The primary synthetic route envisioned for Cyclooctanone (B32682), 2-(3-oxobutyl)- is the Robinson annulation, a powerful and well-established method for the formation of six-membered rings. wikipedia.org This reaction sequence classically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.org In the context of our target molecule, this would entail the reaction of a cyclooctanone enolate with methyl vinyl ketone.

The Michael addition, the initial and crucial step, involves the nucleophilic attack of the cyclooctanone enolate on the β-carbon of methyl vinyl ketone. masterorganicchemistry.com The success of this step is contingent on the efficient generation of the enolate from cyclooctanone. The reactivity of enolates is a well-documented area of organic chemistry, with factors such as the choice of base, solvent, and temperature influencing the regioselectivity and yield of the subsequent alkylation. masterorganicchemistry.com

Following the Michael addition, the resulting 1,5-diketone intermediate would undergo an intramolecular aldol condensation to form a bicyclic α,β-unsaturated ketone. However, for the synthesis of Cyclooctanone, 2-(3-oxobutyl)-, the reaction is terminated after the initial Michael addition. Methodological advancements in the broader field of 1,5-diketone synthesis are therefore highly relevant. Recent developments include transition-metal-free, one-pot syntheses involving Claisen-Schmidt condensation followed by a Michael addition, and innovative approaches utilizing renewable resources like ethanol and methanol through nickel-catalyzed dehydrogenation and C-C coupling. nih.govchemistryviews.org Visible-light-mediated De Mayo reactions have also emerged as a modern technique for accessing 1,5-diketones. nih.gov

Identification of Emerging Challenges and Unexplored Methodologies

A significant challenge in the study of Cyclooctanone, 2-(3-oxobutyl)- is the notable lack of specific research pertaining to its synthesis and properties. While the Robinson annulation provides a theoretical framework, the practical application to a medium-sized ring like cyclooctanone presents unique hurdles. The conformational flexibility and potential for transannular strain in eight-membered rings can influence the reactivity of the enolate and the stereochemical outcome of the Michael addition. mdpi.com These factors are less pronounced in the more commonly studied cyclopentanone (B42830) and cyclohexanone systems.

The regioselectivity of enolate formation in unsymmetrically substituted cyclooctanones can be complex, and controlling this aspect to achieve the desired 2-substituted product is a key challenge. Furthermore, the intramolecular aldol condensation, which is a subsequent step in the Robinson annulation, is more favorable for the formation of five- and six-membered rings. masterorganicchemistry.com Preventing this subsequent cyclization to isolate the desired 1,5-diketone may require careful optimization of reaction conditions.

The dearth of literature on this specific compound suggests that many modern synthetic methodologies have not yet been applied. For instance, organocatalytic asymmetric Michael additions, which have seen significant advancements, remain an unexplored avenue for the enantioselective synthesis of Cyclooctanone, 2-(3-oxobutyl)-. researcher.life Similarly, the application of novel catalytic systems and green chemistry principles to the synthesis of this compound is an open area for investigation.

Future Prospects for Advanced Mechanistic Understanding and Novel Synthetic Strategies

The future of research on Cyclooctanone, 2-(3-oxobutyl)- is ripe with opportunities for both fundamental mechanistic studies and the development of innovative synthetic protocols.

Advanced Mechanistic Understanding: A primary focus for future research should be a detailed mechanistic investigation of the Michael addition of various Michael acceptors to cyclooctanone enolates. Computational studies, in conjunction with experimental kinetic analysis, could elucidate the transition state geometries and activation energies involved. This would provide valuable insights into the factors governing reactivity and selectivity in this medium-sized ring system. Understanding the thermodynamic and kinetic parameters of enolate formation and subsequent alkylation will be crucial for optimizing reaction conditions and maximizing the yield of the desired product.

Novel Synthetic Strategies: Future synthetic endeavors should concentrate on applying modern, efficient, and stereoselective methods to the synthesis of Cyclooctanone, 2-(3-oxobutyl)-. The exploration of organocatalysis, particularly aminocatalysis, for the direct asymmetric Michael addition of aldehydes or ketones to α,β-unsaturated systems involving cyclooctanone could lead to the development of enantioselective routes to chiral derivatives.

Furthermore, the adaptation of recently developed methodologies for 1,5-diketone synthesis, such as those employing nickel catalysis with renewable feedstocks or visible-light-mediated processes, could offer more sustainable and efficient alternatives to traditional methods. chemistryviews.orgnih.gov The investigation of enzymatic or chemo-enzymatic approaches could also provide highly selective and environmentally benign synthetic pathways. The development of a robust and versatile synthetic methodology for Cyclooctanone, 2-(3-oxobutyl)- would not only make this compound more accessible for further study but also contribute to the broader understanding of reactivity and synthesis involving medium-sized carbocycles.

Q & A

Basic: What are the established synthetic routes for 2-(3-oxobutyl)cyclooctanone, and how do reaction parameters influence yield?

The compound is commonly synthesized via aldol condensation between cyclooctanone and a ketone or aldehyde derivative. For example, cyclooctanone reacts with 4-fluorobenzaldehyde under Pd-TMSCl catalysis in acetonitrile at 353 K for 5 hours, yielding a benzylidene derivative . Key parameters include:

- Catalyst system : Pd-TMSCl enhances electrophilicity of the carbonyl group.

- Solvent polarity : Acetonitrile stabilizes intermediates via polar aprotic interactions.

- Reaction time/temperature : Prolonged reflux (5 hours) ensures complete conversion.

Yield optimization requires balancing steric hindrance (from the cyclooctanone ring) and electronic effects of substituents.

Advanced: How can stereochemical challenges in synthesizing multi-substituted cyclooctanone derivatives be addressed?

Stereoselectivity is influenced by conformational rigidity of the cyclooctanone ring. For instance, boat-chair conformations (observed in X-ray crystallography) limit rotational freedom, enabling selective axial or equatorial substituent addition . Strategies include:

- Chiral auxiliaries : Use of enantiopure catalysts (e.g., Pd complexes with chiral ligands).

- Asymmetric aldol reactions : Enzymatic or organocatalytic methods to control stereochemistry .

- Computational modeling : DFT calculations to predict transition-state geometries and substituent orientation .

Basic: What spectroscopic techniques are critical for characterizing 2-(3-oxobutyl)cyclooctanone derivatives?

- NMR spectroscopy :

- IR spectroscopy : Detects C=O stretches (~1715 cm⁻¹) and conjugated systems (C=C at ~1600 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

Advanced: How can contradictions in reported reaction mechanisms for cyclooctanone-based aldol additions be resolved?

Discrepancies often arise from competing kinetic vs. thermodynamic control . For example:

- Kinetic pathways : Pd-TMSCl may favor faster formation of less stable E-isomers .

- Thermodynamic pathways : Prolonged heating could shift equilibrium toward Z-isomers.

To resolve contradictions: - Conduct isotopic labeling (e.g., deuterated solvents) to track proton transfer steps.

- Perform variable-temperature NMR to monitor intermediate stability.

- Compare results across solvent systems (e.g., DMF vs. acetonitrile) to isolate solvent effects .

Advanced: What computational approaches predict the reactivity of cyclooctanone derivatives in ring-forming reactions?

- Density Functional Theory (DFT) : Models transition states for cyclization, identifying energy barriers for chair vs. boat conformations .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories (e.g., acetonitrile’s role in stabilizing Pd intermediates).

- Conformational analysis : Software like Gaussian or ORCA predicts preferred ring geometries (e.g., boat-chair vs. crown conformers) .

Basic: What purification methods are effective for isolating 2-(3-oxobutyl)cyclooctanone post-synthesis?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates products from unreacted aldehydes or ketones .

- Recrystallization : Ethanol or methanol yields high-purity crystals, as demonstrated in slow-evaporation protocols .

- Distillation : Vacuum distillation removes low-boiling-point byproducts (e.g., trimethylsilyl chloride).

Advanced: How do solvent dielectric constants influence cyclooctanone cyclization kinetics?

Polar aprotic solvents (ε > 30, e.g., acetonitrile, DMF) stabilize charged intermediates (e.g., enolates), accelerating cyclization. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.